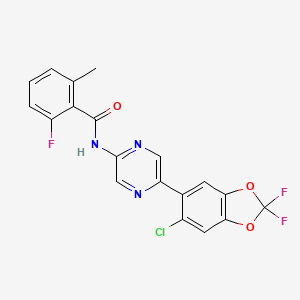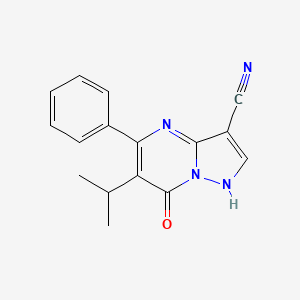
CPI-455
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPI 455 ist ein spezifischer Inhibitor der Lysin-Demethylase-5 (KDM5)-Enzymfamilie. Diese Enzyme spielen eine entscheidende Rolle bei der Regulation der Genexpression, indem sie Lysinreste an Histonproteinen demethylieren, insbesondere Histon H3 an Lysin 4 (H3K4). CPI 455 hat das Potenzial gezeigt, das Überleben von medikamentenresistenten Krebszellen durch Hemmung von KDM5 zu verringern, wodurch die Spiegel der H3K4-Trimethylisierung erhöht werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CPI 455 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird nach der Reinigung mit chromatographischen Techniken erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von CPI 455 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in Pulverform hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
CPI 455 geht hauptsächlich Wechselwirkungen mit dem aktiven Zentrum von KDM5-Enzymen ein. Es bildet einen Komplex mit dem Enzym und hemmt dessen Aktivität. Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die Synthese von CPI 455 beinhaltet die Verwendung von Reagenzien wie Dimethylsulfoxid (DMSO), Ethanol und Phosphat-gepufferter Kochsalzlösung (PBS). Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Synthese von CPI 455 gebildet wird, ist die Verbindung selbst, wobei eine hohe Reinheit durch chromatographische Reinigung erreicht wird. Unter den optimierten Reaktionsbedingungen werden keine signifikanten Nebenprodukte berichtet .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
CPI 455 übt seine Wirkungen aus, indem es die KDM5-Enzymfamilie spezifisch hemmt. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Demethylierung von H3K4. Dies führt zu einem Anstieg der H3K4-Trimethylisierungslevel, was mit der aktiven Genexpression verbunden ist. Die Hemmung von KDM5 durch CPI 455 reduziert das Überleben von medikamentenresistenten Krebszellen und verhindert einen therapeutischen Rückfall .
Wirkmechanismus
- KDM5A (also called RBP2) and KDM5B (PLU-1) are two members of this family that play crucial roles in cancer biology .
- It exhibits 200-fold selectivity for KDM5A over KDM4C and more than 500-fold selectivity against other JmjC domain-containing proteins .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
This compound is a pan-KDM5 inhibitor with biochemical IC50 values of 10 nM, 3 nM, and 14 nM for KDM5A, KDM5B, and KDM5C, respectively . It shows substantially weaker potency toward KDM4C and KDM7B and no inhibition of KDM2B, KDM3B, or KDM6A . This compound mediates KDM5 inhibition, leading to an increase in global levels of H3K4 trimethylation (H3K4me3) in multiple cell lines . This compound interacts with the demethylase active site of KDM5 enzymes, altering the methylation status of histone H3 lysine 4 (H3K4), which is associated with transcriptional activation .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cell lines. It increases global H3K4 trimethylation levels, which is associated with transcriptional activation . In breast cancer cells, this compound treatment alone increased the expression of a small number of genes, whereas combined treatment with DNA-demethylating agents enhanced the expression of hundreds of genes . Additionally, this compound reduces the viability of luminal breast cancer cells and sensitizes them to other treatments . In acute promyelocytic leukemia (APL) cells, this compound treatment led to cell differentiation and retarded growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the demethylase active site of KDM5 enzymes, leading to the inhibition of their activity . This inhibition results in a dose-dependent increase in global H3K4 trimethylation levels in cells . The removal of this compound leads to a rapid reversal of H3K4me3 increases, indicating its direct role in modulating histone methylation . This compound also enhances the biological efficacy of DNA-demethylating agents by broadening existing H3K4me3 peaks and increasing promoter and gene body H3K4me3 occupancy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. In cisplatin-induced ototoxicity models, this compound treatment markedly declined KDM5A levels and elevated H3K4 trimethylation levels in cochlear hair cells . This compound effectively prevented the death of hair cells and spiral ganglion neurons in both in vitro and in vivo models . The compound’s effects on cellular function, such as reducing reactive oxygen species accumulation and improving mitochondrial membrane potential, were observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, dual blockade of B7-H4 and KDM5B with this compound at dosages of 50 mg/kg or 70 mg/kg elicited protective immunity . This compound treatment increased the levels of chemokines CXCL11, CXCL9, and CXCL10 following infection, with maximum levels observed 48 hours after infection . Higher dosages of this compound were associated with increased inflammation in treated mice .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone methylation. It specifically targets the demethylase active site of KDM5 enzymes, leading to an increase in global H3K4 trimethylation levels . This modulation of histone methylation affects gene expression and cellular processes, particularly in cancer cells . This compound’s selectivity for KDM5 over other histone demethylases ensures its targeted action in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its high affinity for KDM5 enzymes . This compound’s distribution within cells is crucial for its efficacy in modulating histone methylation and influencing gene expression .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with KDM5 enzymes to modulate histone methylation . The compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound’s role in regulating gene expression and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CPI 455 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
Industrial production of CPI 455 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
CPI 455 primarily undergoes interactions with the active site of KDM5 enzymes. It forms a complex with the enzyme, inhibiting its activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of CPI 455 involves the use of reagents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major product formed from the synthesis of CPI 455 is the compound itself, with high purity achieved through chromatographic purification. No significant by-products are reported under the optimized reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JIB 04: Ein potenter Inhibitor mehrerer KDM-Enzyme, der starke Auswirkungen auf die Zellviabilität zeigt.
Einzigartigkeit von CPI 455
CPI 455 ist einzigartig in seiner hohen Spezifität für die KDM5-Familie, insbesondere KDM5A, KDM5B und KDM5C. Es hat einen IC50-Wert von etwa 10 Nanomol für KDM5A, was es zu einem hochpotenten Inhibitor macht. Diese Spezifität und Potenz machen CPI 455 zu einem wertvollen Werkzeug bei der Untersuchung der Rolle von KDM5 bei Krebs und anderen Krankheiten .
Eigenschaften
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRQCOVGLGFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
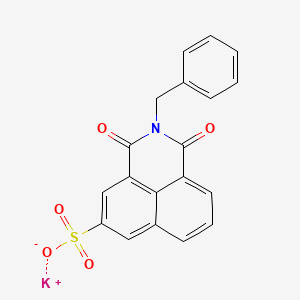
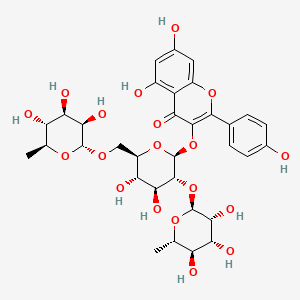
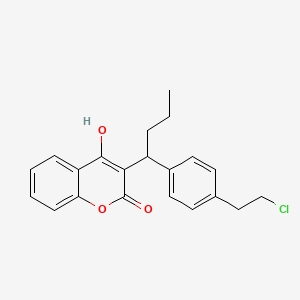
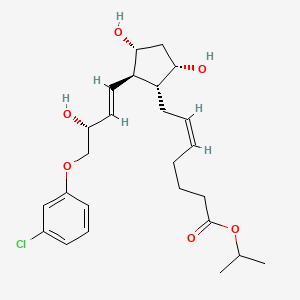
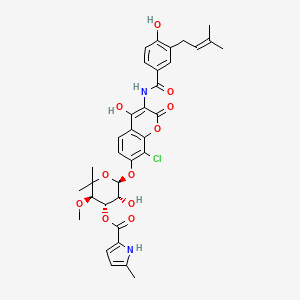
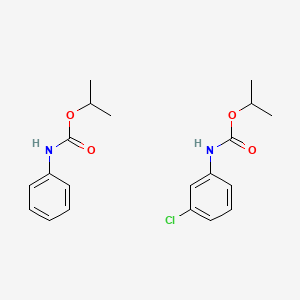
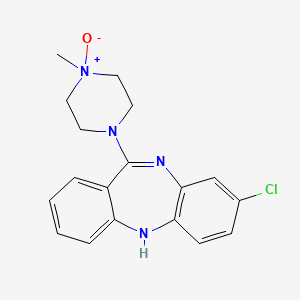

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
